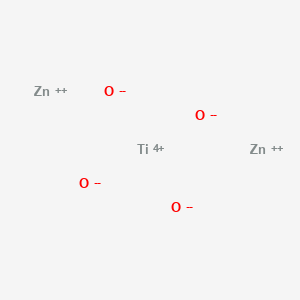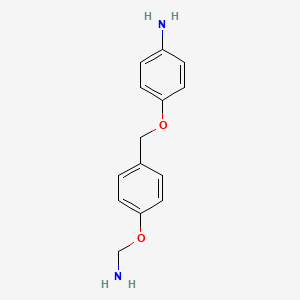
Dicarbonylacetylacetonato iridium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonylacetylacetonato iridium(I) is a coordination compound with the chemical formula C₇H₇IrO₄. It consists of an iridium center coordinated to two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is known for its stability and versatility in various chemical reactions, making it a valuable catalyst in organic synthesis and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to form iridium(0) complexes.
Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as hydrogen or hydrides.
Ligands: Such as phosphines or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .
Aplicaciones Científicas De Investigación
Dicarbonylacetylacetonato iridium(I) has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Dicarbonylacetylacetonato rhodium(I): Similar in structure but contains rhodium instead of iridium.
Dicarbonylacetylacetonato platinum(II): Contains platinum and is used in different catalytic applications.
Uniqueness
Dicarbonylacetylacetonato iridium(I) is unique due to its high stability and versatility in catalysis. Its iridium center provides distinct reactivity compared to rhodium and platinum analogs, making it suitable for specific reactions and applications .
Propiedades
IUPAC Name |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBREHTKYXYKM-FGSKAQBVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary focus of the research paper titled "Excited state properties of (acetylacetonato)dicarbonyliridium(I)"?
A1: While the abstract doesn't provide specific data, the title suggests the research focuses on understanding how (acetylacetonato)dicarbonyliridium(I) behaves when exposed to light and transitions to an excited electronic state []. This information is crucial for applications where the compound interacts with light, such as in photocatalysis or light-emitting devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








